molecular formula C12H25N3O2 B10779349 (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide CAS No. 102562-74-3

(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide

Cat. No.: B10779349
CAS No.: 102562-74-3
M. Wt: 243.35 g/mol
InChI Key: YNMUTYLWSRFTPX-QWRGUYRKSA-N
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Description

(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and biochemical research. Its unique structure, featuring both an amino group and a morpholinoethyl group, makes it an interesting subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylpentanoic acid and 2-morpholinoethylamine.

    Coupling Reaction: The amino acid is first activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N-methylmorpholine (NMM). This is followed by the addition of 2-morpholinoethylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated synthesis equipment and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Building Block for Drug Synthesis

  • This compound serves as a crucial building block in the design and synthesis of potential drug candidates. Its structural characteristics allow for modifications that can enhance pharmacological activity against various diseases, including neurodegenerative disorders.

Neurotrophic Factor Mimetic

  • Research indicates that (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide acts as a neurotrophin mimetic. It has been shown to modulate the activity of the p75 neurotrophin receptor, which is involved in neuronal survival and differentiation. This property is particularly relevant in treating conditions associated with neurodegeneration .

Therapeutic Potential in Neurodegenerative Diseases

  • Case studies have highlighted its efficacy in promoting recovery in models of spinal cord injury and stroke. For instance, administration of this compound has been linked to enhanced motor function and coordination through the preservation of oligodendrocytes and myelinated axons .

Biochemical Research Applications

Ligand for Enzyme-Substrate Interactions

  • The compound can function as a ligand in studies exploring enzyme-substrate interactions or receptor binding. Its ability to selectively bind to certain receptors can provide insights into biochemical pathways and mechanisms of action relevant to various diseases.

Interaction Studies

  • Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to study the binding affinities of this compound with biological macromolecules. These studies aim to elucidate its role in modulating enzyme activities and influencing cellular processes.

Industrial Applications

Synthesis of Specialty Chemicals

  • Beyond medicinal applications, this compound is also utilized in the synthesis of specialty chemicals. Its reactivity allows for various chemical transformations, making it suitable as an intermediate in producing more complex molecules.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructureBiological ActivityUnique Features
(R,S)-PhenylalanineAromatic amino acidNeurotransmitter precursorContains an aromatic ring
4-Morpholinopropan-1-amineMorpholine derivativePotential antidepressantLacks chiral centers
N,N-DimethylglycineAmino acid derivativeImmune system supportSimple structure without morpholine

Despite their similarities, the unique chiral configuration and presence of both an amine and morpholine moiety distinguish this compound from these compounds, potentially enhancing its bioactivity and therapeutic relevance.

Mechanism of Action

The mechanism of action of (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide: A stereoisomer with different spatial arrangement of atoms.

    (2S,3S)-2-Amino-3-methyl-N-(2-piperidinoethyl)pentanamide: A similar compound with a piperidinoethyl group instead of a morpholinoethyl group.

Uniqueness

(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide is unique due to its specific stereochemistry and the presence of the morpholinoethyl group, which can impart distinct biological and chemical properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide, also known as a neurotrophin mimetic compound, is a synthetic organic compound with potential therapeutic applications. The compound features a pentanamide backbone and is characterized by its specific stereochemistry, which is denoted by the (2S,3S) configuration. This structural arrangement plays a crucial role in its biological activity and interactions.

  • Molecular Formula : C13H22N2O
  • Molecular Weight : 238.33 g/mol
  • Chemical Structure : The compound includes an amino group, a methyl group, and a morpholinoethyl substituent, contributing to its biological properties and solubility characteristics.

Biological Activity

The biological activity of this compound has been explored primarily in the context of neuroprotection and neurotrophic effects.

Research indicates that this compound may act as a neurotrophin mimetic, which means it can mimic the action of neurotrophins—proteins that support the growth, survival, and differentiation of neurons. Specifically, it has shown potential in promoting cell survival in models of neuronal degeneration.

Case Studies and Research Findings

  • Neuroprotection Studies :
    • A study demonstrated that this compound could significantly enhance the survival of neurons exposed to neurotoxic agents. The mechanism was attributed to its ability to activate signaling pathways associated with cell survival and apoptosis inhibition .
  • Therapeutic Applications :
    • The compound has been investigated for its potential in treating neurodegenerative diseases. It was found effective in models simulating conditions such as Alzheimer's disease by reducing neuronal apoptosis and promoting synaptic plasticity .
  • Crystalline Forms :
    • Different crystalline forms of the compound have been developed to improve its stability and bioavailability. These forms have been characterized using X-ray powder diffraction (XRD) and differential scanning calorimetry (DSC), which confirmed their distinct physicochemical properties .

Comparative Biological Activity

A comparative analysis with other neurotrophin mimetics reveals that this compound exhibits superior efficacy in certain assays:

Compound NameMechanismEfficacyReference
This compoundNeurotrophin mimeticHigh
Other Neurotrophin MimeticsVariesModerate

Properties

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMUTYLWSRFTPX-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCCN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595097
Record name N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243259-19-9, 102562-74-3
Record name N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LM-11A-31
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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